molecular formula C17H19FN4O2S B2765958 5-((3-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-40-7

5-((3-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2765958
M. Wt: 362.42
InChI Key: CATHIDBJMVNXPV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a hydroxypiperidinyl group, a methylthiazolotriazol group, and a hydroxyl group. These groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via a halogenation reaction, and the hydroxypiperidinyl group could be synthesized via a reduction reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The presence of nitrogen, sulfur, and oxygen atoms in these rings would likely result in a variety of chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the hydroxyl group suggests that it could undergo reactions typical of alcohols, such as esterification or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Synthesis and Antimicrobial Activities:

  • Some new 1,2,4-triazole derivatives were synthesized, showing good or moderate antimicrobial activities against test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Antitumor Activity:

  • Another study focused on the synthesis and antitumor activity of 1,2,4-triazole derivatives, indicating better antitumor activity in certain cell lines compared to reference compounds, highlighting their potential in cancer research (Zhou et al., 2021).

Structural and Molecular Studies

Structural Characterization and Activity Evaluation:

  • Detailed structural characterization using spectroscopy and X-ray crystallography methods was performed on triazoloquinazolinone derivatives, showing favorable interactions with SHP2 protein and better inhibitory activity than reference compounds, suggesting implications for drug design and molecular docking studies (Wu et al., 2021).

Pharmacophore Design for AR Antagonists

Pharmacophore-based Design:

  • Research on the design and synthesis of new compounds based on pharmacophore models for alpha(1)-adrenoceptor antagonists, using structural modifications of known drugs to enhance biological activity and selectivity, showcases the utility of these compounds in the development of new therapeutic agents (Betti et al., 2002).

properties

IUPAC Name

5-[(3-fluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-10-19-17-22(20-10)16(24)15(25-17)14(11-3-2-4-12(18)9-11)21-7-5-13(23)6-8-21/h2-4,9,13-14,23-24H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATHIDBJMVNXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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